Welcome to the BenchChem Online Store!
molecular formula C14H18FNO3 B8270336 Benzyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 240400-84-4

Benzyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B8270336
M. Wt: 267.30 g/mol
InChI Key: SQMPZGSUNNMVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07217716B2

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (7.0 g, 32.8 mmol) in CH2Cl2 (14 mL) at −10° C. was added HF-pyridine (11.6 mL, 82.1 mmol) portionwise. The reaction mixture was stirred for 10 min at −10° C., warmed to RT. After stirring for 16 h, the reaction was quenched with aqueous NaCO3, and extracted with CH2Cl2. The aquoues layer was concentrated to a white paste that was suspended in CH2Cl2 (100 mL). N-benzyloxycarbonyloxysuccinimide (8.2 g, 32.8 mmol) was added and the mixture was stirred at RT for 3 h. The reaction mixture was partitioned between EtOAc and H2O, the organic layer was dried over Na2SO4, filtered and concentrated. Purification on silica gel (10:1 to 1:1 hexanes:EtOAc) gave benzyl 4-fluoro4-(hydroxymethyl)-piperidine-1-carboxylate as a clear oil. M.S. (M+1): 268
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])(C)C)=[O:9])[CH2:4][CH2:3]1.[CH:15]1[CH:20]=[CH:19]N=[CH:17][CH:16]=1.[FH:21].C(OC(ON1C(=O)CC[C:34]1=[O:39])=O)C1C=CC=CC=1>C(Cl)Cl>[F:21][C:2]1([CH2:34][OH:39])[CH2:3][CH2:4][N:5]([C:8]([O:10][CH2:11][C:14]2[CH:19]=[CH:20][CH:15]=[CH:16][CH:17]=2)=[O:9])[CH2:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
11.6 mL
Type
reactant
Smiles
C1=CC=NC=C1.F
Name
Quantity
14 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to RT
STIRRING
Type
STIRRING
Details
After stirring for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with aqueous NaCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The aquoues layer was concentrated to a white paste that
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification on silica gel (10:1 to 1:1 hexanes:EtOAc)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1(CCN(CC1)C(=O)OCC1=CC=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.